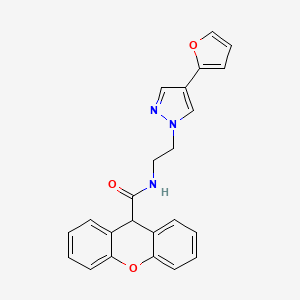
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of furan-based derivatives, including compounds structurally related to the compound , has been reported in the literature . For instance, a general procedure for the synthesis of a related compound, N-(1-(furan-2-yl)-3-(2-isonicotinoylhydrazinyl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide, involves the addition of 4-Pyridine carbohydrazide to a suspension of a precursor compound in 100% ethanol .Molecular Structure Analysis
The molecular structure of furan-based compounds can be analyzed using various spectroscopic techniques, including FT-IR, FT-Raman, UV–VIS, and NMR . The optimized molecular structure and vibrational frequencies can be determined using these techniques, and the results can be compared with theoretical values obtained using density functional theory (DFT) calculations .Chemical Reactions Analysis
Furan-based compounds are involved in various chemical reactions. For instance, they play a role in synthesizing and modifying heterocyclic compounds through photochemical methods. Additionally, they can undergo reactions to form new heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of furan-based compounds can be analyzed using various techniques. For instance, vibrational spectral analysis can provide insights into the structural characteristics of the compound . Additionally, the molecular weight and other properties can be computed .Mécanisme D'action
The mechanism of action of Xanthone is still not fully understood. However, studies have suggested that it exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. Xanthone has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
Xanthone has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Furthermore, Xanthone has been found to reduce lipid peroxidation and DNA damage, which are associated with various diseases, including cancer and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Xanthone has several advantages for lab experiments. It is readily available, easy to synthesize, and has low toxicity. However, Xanthone has limited solubility in water, which can make it difficult to use in certain experiments. Furthermore, Xanthone has poor bioavailability, which can limit its therapeutic potential.
Orientations Futures
There are several future directions for Xanthone research. One potential direction is the development of Xanthone derivatives with improved bioavailability and therapeutic efficacy. Another direction is the investigation of the synergistic effects of Xanthone with other compounds, such as chemotherapy drugs. Furthermore, the potential use of Xanthone as a diagnostic tool for cancer and other diseases is an area that warrants further investigation.
Conclusion:
In conclusion, Xanthone is a natural compound with potential therapeutic properties. It has been extensively studied for its anti-cancer, anti-inflammatory, anti-bacterial, anti-viral, and anti-oxidant activities. Xanthone exerts its therapeutic effects by modulating various signaling pathways and inhibiting the activity of enzymes involved in the production of pro-inflammatory mediators. Although Xanthone has several advantages for lab experiments, its limited solubility in water and poor bioavailability can limit its therapeutic potential. However, the potential use of Xanthone derivatives and the investigation of its synergistic effects with other compounds are areas that warrant further research.
Méthodes De Synthèse
Xanthone can be synthesized using various methods, including the condensation of 2-hydroxybenzophenones with aromatic aldehydes and the reaction of α-bromoketones with substituted phenols. However, the most commonly used method is the Friedel-Crafts acylation of substituted phenols with phthalic anhydride in the presence of a Lewis acid catalyst.
Applications De Recherche Scientifique
Xanthone has been extensively studied for its potential therapeutic properties, including anti-cancer, anti-inflammatory, anti-bacterial, anti-viral, and anti-oxidant activities. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells, by inducing apoptosis and inhibiting angiogenesis. Xanthone has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. Furthermore, Xanthone has been shown to have antibacterial and antiviral properties, making it a potential candidate for the development of new antibiotics and antiviral drugs.
Propriétés
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c27-23(24-11-12-26-15-16(14-25-26)19-10-5-13-28-19)22-17-6-1-3-8-20(17)29-21-9-4-2-7-18(21)22/h1-10,13-15,22H,11-12H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPWNYJENMQZCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCN4C=C(C=N4)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]-5-methylfuran-2-carboxylate](/img/structure/B2854132.png)
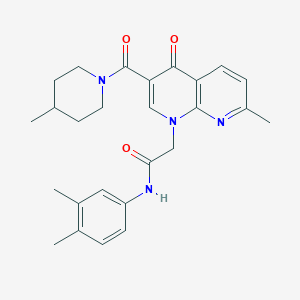
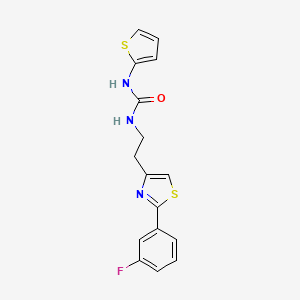
![methyl 6-(4-fluorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2854137.png)
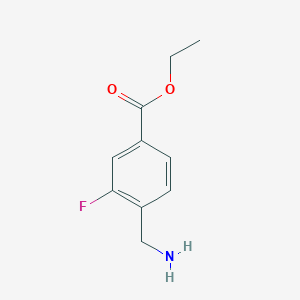
![dimethyl 1-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2854144.png)

![N-(3-bromophenyl)-4-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2854147.png)
![Ethyl 4-{[3-cyano-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}butanoate](/img/structure/B2854148.png)


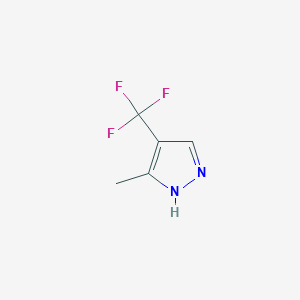
![2-(3,4-dimethylphenyl)-N~8~-(2-methylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2854153.png)
